Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
CAS No.: 15087-95-3
Cat. No.: VC0083436
Molecular Formula: C14H17ClN2O2S
Molecular Weight: 312.812
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15087-95-3 |
---|---|
Molecular Formula | C14H17ClN2O2S |
Molecular Weight | 312.812 |
IUPAC Name | ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C14H16N2O2S.ClH/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11;/h4-8H,3,9H2,1-2H3,(H,15,16);1H |
Standard InChI Key | IYGLNBZCWXZISN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C.Cl |
Introduction
Chemical Identity and Structural Properties
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is identified by the CAS registry number 15087-95-3. The compound possesses a molecular formula of C14H16N2O2S- HCl with a molecular weight of 312.815 g/mol . The structure features a thiazole ring (a five-membered heterocyclic ring containing nitrogen and sulfur atoms) with several key functional groups attached, including an ethyl carboxylate group at the 5-position, a methyl group at the 4-position, and a benzylamino group at the 2-position.
Physical and Chemical Characteristics
The physical state of the compound at room temperature appears to be solid, as indicated by storage recommendations . The SMILES notation for the compound is CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C.Cl, which provides a textual representation of its molecular structure .
Table 1: Key Chemical Properties of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
Property | Value |
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CAS Number | 15087-95-3 |
Molecular Formula | C14H16N2O2S- HCl |
Molecular Weight | 312.815 g/mol |
Storage Conditions | Room temperature |
SMILES Notation | CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C.Cl |
Structural Significance and Relationships
Thiazole Core Structure
The 1,3-thiazole ring forms the core structure of this compound. Thiazoles are important heterocyclic compounds containing both a sulfur and nitrogen atom in a five-membered ring. The presence of nitrogen and sulfur atoms in the aromatic ring confers distinct electronic properties that affect the compound's reactivity and binding characteristics.
Functional Groups and Their Significance
The compound contains several functional groups that contribute to its chemical behavior:
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Ethyl carboxylate group: Located at the 5-position of the thiazole ring, this ester group can participate in various reactions including hydrolysis, transesterification, and reduction.
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Methyl group: Positioned at the 4-position, this alkyl substituent can influence the electronic properties of the thiazole ring.
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Benzylamino group: Attached at the 2-position, this group combines an amino function with a benzyl substituent, potentially offering sites for hydrogen bonding and π-π interactions.
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Hydrochloride salt form: The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.
Synthetic Approach | Key Reagents | Reaction Conditions | Potential Yield |
---|---|---|---|
Ester Reduction | NaBH4, AlCl3 | -10°C to 25°C, Monoglyme | 55-60% |
Oxidation of Hydroxymethyl Derivatives | PCC | 15-25°C, Dichloromethane | >99% (HPLC purity) |
Alternative Oxidation | NaOCl, KBr, TEMPO | 0-2°C, Dichloromethane/water | 97-98% (HPLC purity) |
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